molecular formula C32H68O4Ti B1606883 Tetraoctyl titanate CAS No. 3061-42-5

Tetraoctyl titanate

Cat. No.: B1606883
CAS No.: 3061-42-5
M. Wt: 564.7 g/mol
InChI Key: KSCKTBJJRVPGKM-UHFFFAOYSA-N
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Description

Tetraoctyl titanate, also known as tetrakis(2-ethylhexyl) titanate, is an organometallic compound with the chemical formula $ \text{C}{32}\text{H}{68}\text{O}_4\text{Ti} $. It is commercially available under the trade name TYZOR® TOT (DuPont) and is widely used as a catalyst in polymerization reactions, particularly in the synthesis of polyesterimide resins . Its long hydrophobic alkyl chains (2-ethylhexyl groups) enhance compatibility with organic matrices, making it valuable in coatings, adhesives, and dielectric materials.

Properties

CAS No.

3061-42-5

Molecular Formula

C32H68O4Ti

Molecular Weight

564.7 g/mol

IUPAC Name

octan-1-olate;titanium(4+)

InChI

InChI=1S/4C8H17O.Ti/c4*1-2-3-4-5-6-7-8-9;/h4*2-8H2,1H3;/q4*-1;+4

InChI Key

KSCKTBJJRVPGKM-UHFFFAOYSA-N

SMILES

CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Ti+4]

Canonical SMILES

CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Ti+4]

Other CAS No.

3061-42-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Titanate Compounds

Structural and Molecular Differences

The table below compares tetraoctyl titanate with structurally analogous tetraalkyl titanates:

Compound Name Chemical Formula Molecular Weight (g/mol) Alkyl Chain Length Key Structural Features
This compound $ \text{C}{32}\text{H}{68}\text{O}_4\text{Ti} $ 596.7 8 (branched) Four 2-ethylhexyl groups; high steric bulk
Tetrabutyl titanate $ \text{C}{16}\text{H}{36}\text{O}_4\text{Ti} $ 340.3 4 (linear) Linear butyl groups; moderate reactivity
Tetraisopropyl titanate $ \text{C}{12}\text{H}{28}\text{O}_4\text{Ti} $ 284.2 3 (branched) Branched isopropyl groups; high reactivity
Tetramethyl titanate $ \text{C}4\text{H}{12}\text{O}_4\text{Ti} $ 172.0 1 (methyl) Compact structure; high polarity

Key Observations :

  • Longer alkyl chains (e.g., 2-ethylhexyl in this compound) increase molecular weight and hydrophobicity but reduce catalytic activity due to steric hindrance .
  • Shorter chains (e.g., methyl or isopropyl) improve reactivity in esterification and transesterification reactions but may compromise thermal stability .
This compound
  • Physical State : Viscous liquid at room temperature.
  • Applications: Catalyst for high-temperature polymer synthesis (e.g., polyesterimide resins) . Compatibilizer in composite materials due to its non-polar alkyl chains .
  • Limitations : Lower catalytic efficiency compared to smaller titanates like tetraisopropyl titanate .
Tetrabutyl Titanate
  • Physical State : Light yellow liquid; density = 1.00 g/mL; boiling point = 206°C (at 10 mmHg) .
  • Applications: Coating auxiliary agent for improving adhesion and dielectric properties . Precursor for sol-gel synthesis of titanium dioxide nanomaterials .
  • Advantages : Balanced reactivity and solubility in organic solvents .
Tetraisopropyl Titanate
  • Physical State : Clear liquid.
  • Applications :
    • Crosslinking agent in rubber and elastomers .
    • Catalyst for esterification and transesterification reactions .
  • Advantages : High reactivity due to minimal steric hindrance .

Performance in Composite Materials

Studies on titanate coupling agents reveal:

  • Optimal Loading : 1 wt% of titanate (e.g., tetraoctyl or tetrabutyl) maximizes mechanical strength in polymer composites by forming Ti–O–C bonds with hydroxylated surfaces (e.g., wood fibers) .
  • Excess Titanate : >1 wt% causes self-agglomeration, reducing interfacial adhesion .
  • Alkyl Chain Impact : Longer chains (e.g., tetraoctyl) improve dispersion in hydrophobic polymers like P34HB but may reduce catalytic efficiency compared to tetraisopropyl titanate .

Catalytic Efficiency Comparison

Catalyst Reaction Type Relative Efficiency Notes
This compound Polymerization Moderate Preferred for high-temperature resins
Tetraisopropyl titanate Transesterification High Low steric bulk enhances activity
Tetrabutyl titanate Sol-gel synthesis High Ideal for TiO₂ nanoparticle formation

Mechanistic Insight : Shorter alkyl chains (e.g., isopropyl) allow easier access to the titanium center, accelerating reactions like CO₂ electrolysis or esterification. In contrast, this compound’s bulky chains limit substrate interaction but improve thermal stability .

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